1-(4-fluorobenzyl)-4-phenylpiperazine
Description
The exact mass of the compound this compound is 270.15322678 g/mol and the complexity rating of the compound is 275. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-phenylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2/c18-16-8-6-15(7-9-16)14-19-10-12-20(13-11-19)17-4-2-1-3-5-17/h1-9H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAUITTYPKQPEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within the Piperazine Chemical Class and Its Research Significance
The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a cornerstone of modern medicinal chemistry. iiab.me Its prevalence in biologically active compounds stems from a unique combination of physicochemical properties that make it a "privileged scaffold." nih.gov The two nitrogen atoms provide a large polar surface area and opportunities for hydrogen bond donation and acceptance, which can enhance water solubility, oral bioavailability, and improve target affinity and specificity. researchgate.netnih.gov This versatile structure allows for straightforward chemical modification at its two nitrogen positions, enabling chemists to fine-tune the pharmacological activity of the resulting derivatives. researchgate.netnih.gov
Historically, piperazine derivatives were first recognized for their anthelmintic properties, effectively paralyzing parasites to allow their expulsion from the host. iiab.mechemeurope.com However, their structural utility quickly led to their incorporation into a vast range of therapeutic candidates targeting various physiological systems. The arylpiperazine subclass, to which 1-(4-fluorobenzyl)-4-phenylpiperazine belongs, has been particularly fruitful in the development of agents targeting the central nervous system (CNS), including antipsychotics and antidepressants. mdpi.comnih.gov The ability of this scaffold to interact with key molecular targets like G-protein coupled receptors (GPCRs) has driven decades of research and development. mdpi.comnih.gov
Historical Trajectory of Research on 1 4 Fluorobenzyl 4 Phenylpiperazine and Analogs
Research into arylpiperazines gained significant momentum in the latter half of the 20th century, primarily focusing on their interactions with neurotransmitter receptors. mdpi.com The synthesis and study of compounds like 1-(4-fluorobenzyl)-4-phenylpiperazine were often part of broader discovery programs aimed at identifying novel ligands for dopamine (B1211576) and serotonin (B10506) receptors. nih.govacs.org Early investigations into arylpiperazine analogs laid the groundwork for understanding their structure-activity relationships (SAR), revealing how different substituents on the aryl ring and the second piperazine (B1678402) nitrogen could modulate receptor affinity and functional activity. acs.org
The 1-(4-fluorobenzyl) motif itself became a point of interest in various research contexts. The fluorine atom is a bioisostere of a hydrogen atom but possesses unique electronic properties that can influence a molecule's metabolic stability and binding interactions. The benzylpiperazine core has been explored for a range of biological activities. For instance, the core structure is a precursor in the synthesis of molecules investigated as chemokine antagonists and inhibitors of various enzymes. sigmaaldrich.com
More specifically, the 1-(4-fluorobenzyl)piperazine (B185958) fragment has been systematically exploited in the design of new therapeutic agents. Researchers have used this specific chemical group as a foundational building block in the development of novel tyrosinase inhibitors, which have potential applications as anti-melanogenic agents for treating skin hyperpigmentation disorders. unica.itnih.gov In these studies, the 1-(4-fluorobenzyl)piperazine moiety serves as a key feature for engaging with the target enzyme's active site. unica.itnih.gov
Current Research Landscape and Emerging Scientific Questions Pertaining to the Compound
Established Reaction Pathways for the Synthesis of this compound
The synthesis of this compound is typically achieved through well-established nucleophilic substitution reactions. These methods involve the coupling of a phenylpiperazine core with a fluorobenzyl moiety.
Multi-step Synthetic Approaches and Reaction Optimization
The primary and most direct route for synthesizing this compound involves the N-alkylation of 1-phenylpiperazine (B188723) with 4-fluorobenzyl chloride. This reaction is a classic example of nucleophilic substitution where the secondary amine of the piperazine ring attacks the electrophilic benzylic carbon of 4-fluorobenzyl chloride.
To optimize this reaction, various conditions can be adjusted. Key parameters include the choice of solvent, base, and temperature. Common solvents for this type of reaction are polar aprotic solvents like acetonitrile (B52724) or N,N-dimethylformamide (DMF), which can effectively solvate the reactants. nih.gov The presence of a base is crucial to neutralize the hydrochloric acid formed during the reaction, thereby driving the equilibrium towards the product. Inorganic bases such as potassium carbonate (K₂CO₃) or organic bases like triethylamine (B128534) (TEA) are frequently employed. nih.govnih.gov The reaction temperature is often maintained at an elevated level, such as reflux, to ensure a reasonable reaction rate. guidechem.com
A typical synthetic protocol can be described as follows: 1-phenylpiperazine and 4-fluorobenzyl chloride are dissolved in a suitable solvent, such as acetonitrile. A base, like potassium carbonate, is added to the mixture, which is then heated to reflux for several hours. guidechem.com After the reaction is complete, the product is isolated through standard workup procedures, which may include filtration to remove the inorganic base, extraction, and finally, purification by crystallization or chromatography. nih.gov
| Reactant A | Reactant B | Base | Solvent | Condition | Product |
| 1-Phenylpiperazine | 4-Fluorobenzyl Chloride | K₂CO₃, KI | Acetonitrile | Reflux | This compound |
| 1-Phenylpiperazine | 4-Fluorobenzyl Chloride | Triethylamine | Dichloromethane | Room Temp | This compound |
This table presents common reaction conditions for the synthesis of this compound.
Role of Precursors and Intermediates in Synthesis
The successful synthesis of this compound is highly dependent on the quality and reactivity of its precursors: 1-phenylpiperazine and 4-fluorobenzyl chloride.
1-Phenylpiperazine: This cyclic amine is a critical intermediate in the synthesis of numerous compounds. chemimpex.com It serves as the nucleophilic component in the key alkylation step. chemimpex.com 1-Phenylpiperazine itself can be synthesized through various methods, including the reaction of aniline (B41778) with bis(2-chloroethyl)amine. nih.govresearchgate.net The purity of 1-phenylpiperazine is vital as impurities can lead to side reactions and complicate the purification of the final product.
4-Fluorobenzyl chloride: This is the electrophilic counterpart in the synthesis. chemicalbook.com It is a derivative of toluene (B28343) and is valued for its ability to introduce the 4-fluorobenzyl group into molecules. guidechem.com Its synthesis can be achieved from p-fluorotoluene through chlorination. google.com The reactivity of the benzylic chloride is key to the success of the N-alkylation reaction.
Other related intermediates like 4-fluorobenzoyl chloride are also significant in organic synthesis, often used to create amide or ester linkages. guidechem.comanshulchemicals.com
Design and Synthesis of Novel Analogs and Derivatives
The this compound scaffold is a versatile template for designing new molecules with tailored properties. Modifications can be made to the phenyl ring, the benzyl moiety, or the central piperazine ring.
Structural Modifications on the Phenyl and Benzyl Moieties
Researchers have extensively explored modifications on both the N-phenyl and N-benzyl rings to investigate structure-activity relationships.
Phenyl Moiety Modifications: Substitutions on the phenyl ring of the 1-phenylpiperazine core can significantly influence the properties of the resulting molecule. Various substituted 1-arylpiperazines, such as those with chloro, methyl, or cyano groups, have been synthesized and coupled with different diazonium salts to create a diverse library of compounds. researchgate.net For instance, the synthesis of 1-(4-bromobenzoyl)-4-phenylpiperazine (B2813351) has been reported, showcasing the introduction of different functionalities. nih.gov These modifications allow for the fine-tuning of electronic and steric properties.
Benzyl Moiety Modifications: The 4-fluorobenzyl group is often considered a crucial functional group. nih.govtandfonline.com However, variations are also explored. For example, in the development of tyrosinase inhibitors, a library of compounds was created by coupling 1-(4-fluorobenzyl)piperazine with various acyl chlorides and carboxylic acids, effectively modifying the group attached to one of the piperazine nitrogens while retaining the 4-fluorobenzyl group on the other. nih.govnih.govunica.itncats.iotechnion.ac.il This approach has led to the identification of potent inhibitors. nih.govunica.it
| Parent Scaffold | Modification Site | Example Substituent | Resulting Compound Class |
| 1-Phenylpiperazine | Phenyl Ring | -Cl, -CH₃, -CN | Substituted 1-Arylpiperazines |
| This compound | Benzyl Moiety (via acylation) | 2,4-Dinitrophenyl | Acylated Piperazine Derivatives |
| This compound | Phenyl Ring | 3-Chloro-4-fluorophenyl | Di-substituted Phenylpiperazines |
This table illustrates examples of structural modifications on the phenyl and benzyl moieties of the core scaffold.
Alterations to the Piperazine Ring System
The piperazine ring itself can be modified to create new analogs. A common alteration is the expansion of the six-membered piperazine ring to a seven-membered homopiperazine (B121016) ring. nih.gov The synthesis of homopiperazine analogs often follows similar synthetic strategies to their piperazine counterparts, involving N-alkylation or N-acylation. nih.govnih.gov These structural changes can alter the conformational flexibility and basicity of the molecule. The synthesis of homopiperazine can be achieved through a multi-step process starting from 4-piperidone (B1582916) hydrochloride hydrate, involving protection, oximation, molecular rearrangement, and reduction. google.com
Stereoselective Synthesis and Enantiomeric Separations in Research Contexts
While this compound is achiral, the introduction of substituents on the piperazine ring or on the side chains can create chiral centers, leading to enantiomers. The synthesis and separation of these enantiomers are often crucial in research, as different stereoisomers can exhibit distinct biological activities.
Stereoselective synthesis aims to produce a single enantiomer preferentially. This can be achieved by using chiral starting materials, chiral catalysts, or chiral auxiliaries. For instance, chiral amino acids have been used as starting materials to synthesize enantiomerically pure 3-substituted piperazine-2-acetic acid esters. nih.gov
When a racemic mixture is produced, enantiomeric separation is necessary. Chiral high-performance liquid chromatography (HPLC) is a common and effective method for separating enantiomers of piperazine derivatives. mdpi.comjocpr.com Another technique is selective crystallization using a chiral resolving agent, such as a chiral acid, which forms diastereomeric salts with the racemic amine. googleapis.com These salts often have different solubilities, allowing for the separation of one diastereomer by crystallization. googleapis.com
Chemical Characterization Techniques for Synthetic Validation and Purity Assessment
The validation of the synthesis and the assessment of purity for this compound rely on a combination of spectroscopic and chromatographic methods. These techniques provide a comprehensive profile of the molecule, confirming its structure and quantifying any impurities.
Spectroscopic Methods (e.g., NMR, IR, MS) for Structural Elucidation
Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the molecule's atomic arrangement and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure. In derivatives of 1-(4-fluorobenzyl)piperazine, the chemical shifts of the protons and carbons in the core structure are well-defined. nih.gov For instance, the protons of the piperazine ring typically appear as multiplets in the ¹H NMR spectrum, while the benzylic protons (CH₂) adjacent to the nitrogen and the fluorinated phenyl ring show characteristic signals. nih.gov The presence of the fluorine atom causes splitting in the signals of nearby carbon and hydrogen atoms, which is observable in both ¹H and ¹³C NMR spectra. nih.gov Dynamic NMR studies on related N,N'-substituted piperazines have also been used to investigate conformational changes and rotational energy barriers within the molecule. researchgate.net
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for the 1-(4-fluorobenzyl)piperazine Moiety (in CDCl₃) Data extrapolated from derivatives.
| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Piperazine CH₂ | 2.22 - 2.39 (m) | 41.1 - 52.9 |
| Benzyl CH₂ | 3.42 (s) | 62.1 |
| Aromatic CH (Fluorophenyl) | 6.97 - 7.30 (m) | 115.2 - 133.4 |
| Aromatic C-F (Fluorophenyl) | - | 161.2 - 163.2 (d, JC-F=244 Hz) |
Note: Chemical shifts can vary based on the specific derivative and solvent used. 'm' denotes multiplet, 's' denotes singlet, 'd' denotes doublet.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. Using techniques like High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI), a precise mass can be obtained, typically as the protonated molecular ion [M+H]⁺. nih.gov For example, derivatives of 1-(4-fluorobenzyl)piperazine show their respective [M+H]⁺ peaks, which can be used to confirm their elemental composition. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) analysis of related piperazine compounds reveals characteristic fragmentation patterns, often involving the cleavage of the piperazine ring. nih.gov A comprehensive mass spectral database for 1-(4-Fluorobenzyl)piperazine is available, providing reference spectra for identification. mzcloud.org
Chromatographic Techniques (e.g., HPLC, GC) for Purity and Identity Confirmation
Chromatographic methods are essential for separating the target compound from any starting materials, byproducts, or other impurities, thereby assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for the purity analysis of piperazine derivatives. researchgate.net For compounds like this compound, a reversed-phase HPLC method would typically be employed. unodc.org Because the piperazine structure lacks a strong native chromophore for UV detection, analysis may require derivatization to form a UV-active product, allowing for detection at low levels. jocpr.comresearchgate.net Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used, which combines the separation power of HPLC with the sensitive and specific detection of MS, eliminating the need for derivatization. scispace.com A typical LC-MS method might use a gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer like formic acid. scispace.com
Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is a robust technique for the identification and purity assessment of volatile compounds like piperazine derivatives. unodc.org Validated GC-MS methods have been developed for the analysis of a wide range of piperazines. unodc.orgrsc.org These methods can effectively separate isomers, such as 2-, 3-, and 4-fluorophenylpiperazines, demonstrating the high resolution of the technique. rsc.org For GC analysis of BZP-like compounds, derivatization (e.g., trimethylsilylation) can be employed to improve peak shape and thermal stability. scispace.com
Interactive Data Table: Typical Chromatographic Conditions for Piperazine Derivative Analysis
| Technique | Column Type | Mobile Phase / Carrier Gas | Detection |
| HPLC | C18 reversed-phase | Gradient of Acetonitrile and water (with formic acid) | UV (after derivatization) or Mass Spectrometry (MS) |
| GC-MS | 5% Phenyl/95% Dimethylpolysiloxane (e.g., DB-5MS) | Helium | Mass Spectrometry (EI) |
Ligand Binding Profile and Receptor Interaction Dynamics
The interaction of this compound with various protein targets is a key determinant of its potential pharmacological effects. Its binding profile is defined by its affinity, or binding strength, and selectivity for different receptors and transporters.
Affinity and Selectivity Studies for G-Protein Coupled Receptors (GPCRs)
Phenylpiperazine derivatives are well-documented for their interactions with a variety of G-protein coupled receptors, particularly those involved in serotonergic and dopaminergic neurotransmission. The introduction of a fluorine atom to the benzyl moiety can significantly influence the binding affinity and selectivity profile.
Serotonin (B10506) Receptor Subtype Interactions
The phenylpiperazine core is a common feature in many ligands for serotonin (5-HT) receptors. The specific substitution pattern determines the affinity for various subtypes such as 5-HT1A, 5-HT2A, 5-HT2C, and 5-HT7. For related phenylpiperazine derivatives, the presence and position of a fluorine atom on the phenyl ring have been shown to be a critical factor for activity at the 5-HT2A receptor. nih.gov Specifically, a fluorine atom at the para-position, as in this compound, often leads to the highest affinity within a series of halogenated compounds. nih.gov While detailed quantitative data for this compound at the full panel of serotonin receptors is not extensively documented in publicly available literature, the structural motif suggests a likelihood of interaction. For instance, studies on related compounds show that dual antagonism at 5-HT1A and 5-HT7 receptors can produce antidepressant-like effects. researchgate.net
Sigma Receptor Interactions
Sigma receptors (S1R and S2R) are non-opioid intracellular chaperones that are implicated in a variety of cellular functions and are targets for numerous phenylpiperazine-containing ligands. acs.org High-affinity binding to sigma receptors is a characteristic of many compounds in this class. For example, a structurally related piperazine, 1-(4-Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine, was found to possess a low nanomolar affinity for the σ1 receptor and a 52-fold selectivity over the σ2 receptor. nih.govresearchgate.net This highlights the potential for the 4-fluorobenzylpiperazine scaffold to interact potently with sigma receptors.
Trace Amine-Associated Receptor 1 (TAAR1) Agonism
TAAR1 is a G-protein coupled receptor that modulates monoaminergic systems and is a target for novel therapeutic agents. psychiatrictimes.comnih.gov It is activated by trace amines and certain synthetic compounds. units.itnih.gov While many TAAR1 agonists are structurally distinct, some piperazine-containing molecules have been investigated. For instance, a series of 1-amidino-4-phenylpiperazine derivatives were synthesized and evaluated as potent agonists at the human TAAR1 receptor. units.itmdpi.com The research indicated that substitutions on the phenyl ring were a key determinant for TAAR1 agonism. units.it
Interactions with Neurotransmitter Transporters (e.g., SERT, DAT, NET)
The monoamine transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (B1679862) (NET) are crucial for regulating neurotransmitter levels and are primary targets for many psychoactive drugs. nih.govwikipedia.org Phenylpiperazine analogs are known to inhibit uptake and, in some cases, induce the release of neurotransmitters via these transporters. nih.gov The selectivity of these compounds for SERT, DAT, or NET can be adjusted by modifying the substituents on the phenylpiperazine skeleton. nih.gov A computational study on human monoamine transporters highlighted that the binding site arrangements are statistically correlated to inhibitor selectivity, underscoring the importance of specific structural features of ligands like this compound. nih.gov
Allosteric Modulation and Orthosteric Binding Mechanisms
In pharmacology, ligands can interact with receptors or enzymes at two principal types of sites: orthosteric and allosteric. The orthosteric site is the primary, evolutionarily conserved binding site for the endogenous substrate or agonist. nih.govnih.gov Ligands that bind to this site are termed orthosteric and can act as agonists, antagonists, or, in the case of enzymes, competitive inhibitors. nih.gov Conversely, allosteric sites are topographically distinct from the orthosteric site. nih.govnih.gov Molecules that bind to these sites are known as allosteric modulators and can enhance (Positive Allosteric Modulator, PAM), inhibit (Negative Allosteric Modulator, NAM), or have no effect on the activity of the orthosteric ligand (Silent Allosteric Modulator, SAM). nih.govmdpi.com Allosteric modulators offer the potential for greater subtype selectivity, as allosteric sites are generally less conserved across a receptor family than orthosteric sites. nih.gov
Specific studies detailing the allosteric modulation properties of this compound are not prevalent in the current body of research. However, investigations into structurally related compounds provide insights into its likely binding mechanisms. Research on derivatives of the 1-(4-fluorobenzyl)piperazine scaffold has focused on their role as enzyme inhibitors. For instance, certain derivatives have been identified as competitive inhibitors of tyrosinase. unica.itunica.it Competitive inhibition implies that the molecule binds to the active site of the enzyme, which is the orthosteric site, thereby preventing the natural substrate from binding. nih.gov Kinetic studies have confirmed this competitive mechanism for potent tyrosinase inhibitors derived from this scaffold. unica.itnih.gov Similarly, related biphenylpiperazine derivatives have been shown to act as reversible and mixed competitive inhibitors of monoamine oxidase B (MAO-B), suggesting interaction with the orthosteric site and potentially another site on the enzyme-substrate complex. nih.govbohrium.com These findings collectively suggest that the pharmacological activity of compounds based on the this compound structure is often mediated through direct interaction with the orthosteric binding sites of their target enzymes.
Cellular Signal Transduction and Functional Activity Assays
Intracellular second messengers, such as cyclic adenosine (B11128) monophosphate (cAMP) and calcium ions (Ca2+), are crucial components of cellular signaling cascades that translate extracellular signals into intracellular responses. nih.govresearchgate.net The interplay between Ca2+ and cAMP signaling pathways is fundamental in regulating a vast array of physiological functions, including neurotransmission and cellular metabolism. nih.govaclr.com.es Pharmacological manipulation of these pathways is a key strategy in modern drug development. nih.govfortunejournals.com
Despite the importance of these signaling pathways, specific research detailing the direct effects of this compound on the intracellular concentrations of cAMP and Ca2+ is not available in the reviewed scientific literature. Therefore, its precise role as a modulator of these second messengers remains to be elucidated through dedicated functional activity assays.
Beta-arrestins (β-arrestins) are key scaffolding proteins that regulate the signaling and trafficking of G protein-coupled receptors (GPCRs). nih.gov Upon agonist stimulation, β-arrestins are recruited to phosphorylated GPCRs, a process which not only desensitizes G protein-dependent signaling but can also initiate G protein-independent signaling cascades and promote receptor internalization via clathrin-coated pits. nih.govnih.govresearchgate.net Studying β-arrestin recruitment and the subsequent receptor internalization is therefore vital for a complete understanding of a ligand's pharmacological profile, including potential for biased agonism. youtube.com
Currently, there is a lack of specific studies in the available scientific literature that investigate the ability of this compound to induce or inhibit β-arrestin recruitment or receptor internalization for any specific GPCR. Such studies would be necessary to determine its functional effects on GPCR desensitization and signaling bias.
The this compound scaffold has been explored for its interaction with various enzymes.
Tyrosinase Derivatives containing the 1-(4-fluorobenzyl)piperazine fragment have been designed and synthesized as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. unica.itnih.govresearchgate.net Inhibition of this enzyme is a therapeutic strategy for hyperpigmentation disorders. unica.it Several studies have identified compounds from this class with significant inhibitory activity against mushroom tyrosinase (Agaricus bisporus), often showing greater potency than the reference compound, kojic acid. unica.itunica.itresearchgate.net Kinetic analyses revealed that these compounds typically act as competitive inhibitors, indicating they bind to the enzyme's active site. unica.itunica.it Docking studies further support that the 4-fluorobenzyl moiety plays a crucial role by interacting within the catalytic site near the copper ions. unica.it
Table 1: Tyrosinase Inhibitory Activity of 1-(4-fluorobenzyl)piperazine Derivatives
| Compound | Target Enzyme | IC₅₀ (μM) | Inhibition Type | Reference |
|---|---|---|---|---|
| 4-(4-fluorobenzyl)piperazin-1-ylmethanone | Mushroom Tyrosinase | 0.96 | Competitive | unica.itnih.gov |
| [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitrophenyl)methanone | Mushroom Tyrosinase | 0.18 | Competitive | unica.it |
| Kojic Acid (Reference) | Mushroom Tyrosinase | 17.76 | Competitive | unica.itunica.it |
Monoamine Oxidase A (MAO A) Monoamine oxidases are critical enzymes in the metabolism of neurotransmitters. While direct inhibition data for this compound is scarce, studies on structurally related compounds provide valuable insights. Research on pyridazinobenzylpiperidine derivatives showed that most compounds were more potent inhibitors of MAO-B than MAO-A. nih.govresearchgate.net For example, one of the most potent compounds in a series, compound S5, displayed an IC₅₀ value of 3.857 μM for MAO-A, while its MAO-B inhibition was significantly stronger. nih.govresearchgate.net Similarly, a study on biphenylpiperazine derivatives found that 17 of 21 analogues were selective for MAO-B over MAO-A. nih.gov This suggests that the broader structural class has a preference for inhibiting the MAO-B isoform.
Table 2: MAO-A Inhibitory Activity of Related Piperidine/Piperazine Derivatives
| Compound Series | Lead Compound Example | Target Enzyme | IC₅₀ (μM) | Reference |
|---|---|---|---|---|
| Pyridazinobenzylpiperidine Derivatives | Compound S15 | MAO-A | 3.691 | nih.govresearchgate.net |
| Pyridazinobenzylpiperidine Derivatives | Compound S5 | MAO-A | 3.857 | nih.govresearchgate.net |
Carbonic Anhydrase Carbonic anhydrases are a family of metalloenzymes involved in various physiological processes. researchgate.net Inhibitors of these enzymes have therapeutic applications in conditions like glaucoma and epilepsy. researchgate.netnih.gov A review of the scientific literature did not yield any studies demonstrating that this compound or its close derivatives possess inhibitory activity against any carbonic anhydrase isoforms. The chemical structures typically associated with potent carbonic anhydrase inhibition, such as sulfonamides, are absent in this compound. nih.govnih.gov
In Vitro Metabolic Stability and Enzyme Interaction Research (Non-Human Systems)
Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the phase I metabolism of a vast number of xenobiotics, including drugs. nih.govmdpi.com Understanding a compound's interaction with CYP enzymes is critical for predicting its metabolic fate and potential for drug-drug interactions. biomolther.org
The in vitro metabolism of a radiolabeled version of the compound, 1-(4-[¹⁸F]fluorobenzyl)-4-phenylpiperazine, has been investigated using mouse liver S9 fraction and microsomes. nih.gov These non-human systems are commonly used to predict metabolic pathways. nih.gov The study revealed that the compound undergoes metabolism mediated by hepatic enzymes. Based on data from thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS), the primary metabolic pathway identified was aromatic ring oxidation. nih.gov This indicates that CYP enzymes are involved in the biotransformation of this compound. nih.gov
Table 3: Summary of In Vitro Metabolism of 1-(4-[¹⁸F]fluorobenzyl)-4-phenylpiperazine
| Test System | Identified Metabolic Pathway | Detected Metabolites | Reference |
|---|---|---|---|
| Mouse Liver S9 Fraction | Aromatic Ring Oxidation | Less polar radioactive metabolites | nih.gov |
| Mouse Liver Microsomes | Aromatic Ring Oxidation | Less polar radioactive metabolites | nih.gov |
Microsomal Stability Assays
The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life and bioavailability. Microsomal stability assays are standard in vitro tools used in drug discovery to assess the susceptibility of a compound to metabolism by cytochrome P450 (CYP450) enzymes, which are abundant in liver microsomes. These assays measure the rate at which the parent compound is eliminated over time when incubated with liver microsomes, providing key parameters such as the metabolic half-life (t½) and intrinsic clearance (CLint).
Detailed Research Findings
Specific quantitative data on the microsomal stability of This compound , such as its half-life and intrinsic clearance in human or other species' liver microsomes, are not extensively available in publicly accessible scientific literature. However, related studies on this compound and its analogs provide qualitative insights into its metabolic fate.
An in vitro study utilizing mouse liver S9 fraction, which contains both microsomal and cytosolic enzymes, investigated the metabolism of radiolabeled This compound . nih.gov The findings from this study were compared with results from incubations with mouse liver microsomes alone. nih.gov The research indicated that the compound undergoes metabolism, with one of the identified pathways being the oxidation of the aromatic ring. nih.gov Interestingly, the in vitro metabolism pattern observed in both the S9 fraction and the microsomes was consistent with the metabolic profile seen in vivo in blood samples. nih.gov However, the radioactive metabolites resulting from aromatic ring oxidation were not detected in vivo, suggesting they may be transient intermediates. nih.gov
While direct quantitative data for This compound is lacking, research on other phenylpiperazine derivatives highlights the diverse metabolic stability within this class of compounds. For instance, studies on a series of piperazin-1-ylpyridazines demonstrated that minor structural modifications can lead to significant changes in metabolic stability, with half-lives in mouse and human liver microsomes ranging from as low as 2-3 minutes to over 100 minutes. nih.gov This underscores the difficulty in predicting metabolic stability without empirical data.
Furthermore, the introduction of a fluorine atom, as is present in This compound , is a common strategy in medicinal chemistry aimed at improving metabolic stability by blocking potential sites of metabolism. mdpi.com The metabolic stability of fluorinated quinolinecarboxamides containing a piperazine linker has been investigated, with one such compound showing high metabolic stability, with 78% of the parent compound remaining intact after a 90-minute incubation with murine liver microsomes. nih.gov
Given the absence of specific published data for This compound , the following table illustrates the typical format and type of data generated from a microsomal stability assay. The values presented are hypothetical and for illustrative purposes only.
Interactive Data Table: Illustrative Microsomal Stability of this compound
| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Data Type |
| Human | Data Not Available | Data Not Available | Experimental |
| Mouse | Qualitatively Metabolized nih.gov | Data Not Available | Experimental |
| Rat | Data Not Available | Data Not Available | Experimental |
Note: This table is for illustrative purposes to show the typical data generated in microsomal stability assays. Currently, specific quantitative experimental values for this compound are not available in the cited literature. The entry for mouse reflects the qualitative finding of metabolism.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations
Identification of Pharmacophoric Elements Critical for Receptor Binding and Functional Activity
A pharmacophore model describes the essential spatial arrangement of molecular features that are necessary for a molecule to interact with a specific biological target. For phenylpiperazine derivatives, including 1-(4-fluorobenzyl)-4-phenylpiperazine, several key pharmacophoric elements have been identified as critical for receptor binding.
The fundamental components of the pharmacophore for this class of compounds typically include:
A basic nitrogen atom: The piperazine (B1678402) ring contains two nitrogen atoms. The one involved in the linkage to the benzyl (B1604629) group is often crucial for forming salt bridges or hydrogen bonds with acidic residues in the receptor's binding pocket. This cationic feature is a common element in the nicotinic agonist pharmacophore, for instance. nih.gov
An aromatic ring system: The phenyl group attached to the piperazine ring is a key hydrophobic feature that engages in van der Waals or pi-pi stacking interactions with aromatic amino acid residues within the receptor.
A second hydrophobic/aromatic feature: The 4-fluorobenzyl group provides another significant hydrophobic region. The spatial relationship between this group and the phenylpiperazine core is critical for correctly orienting the molecule within the binding site.
A hydrogen bond acceptor: The fluorine atom on the benzyl group can act as a hydrogen bond acceptor, contributing to the binding affinity and selectivity profile of the compound.
Pharmacophore models are often developed based on the structure of the ligand-receptor complex or a series of active compounds. mdpi.com These models serve as 3D queries in virtual screening to identify new compounds with the potential for similar biological activity. mdpi.comnih.gov For phenylpiperazine analogs, the ability of the N-phenylpiperazine moiety to occupy the orthosteric binding site of receptors like the D3 dopamine (B1211576) receptor is a key aspect of their activity. nih.gov
Systematic Analysis of Substituent Effects on Binding Affinity and Selectivity
Systematic modifications of the this compound scaffold have provided deep insights into the effects of different substituents on binding affinity and selectivity for various receptors.
Substitutions on the Benzyl Ring: The nature and position of substituents on the benzyl ring significantly modulate activity. Studies on related N-benzylpiperidine analogues have shown that the presence of an electron-withdrawing group, such as the fluorine atom at the C4-position in this compound, is beneficial for binding to the dopamine transporter (DAT). nih.gov This suggests that modifying the electronic properties of this aromatic ring can fine-tune receptor interactions.
Substitutions on the Phenyl Ring: Alterations to the phenyl ring of the phenylpiperazine moiety also have a profound impact. Varying the substituents on this ring can lead to significant changes in selectivity, for example, between D2 and D3 dopamine receptor subtypes. nih.gov Research on related compounds has demonstrated that introducing lipophilic substituents like trifluoromethyl (CF3) or additional halogens (e.g., chlorine) can improve activity against certain targets. mdpi.com
The table below summarizes the general effects of substituents on different parts of phenylpiperazine-like molecules, based on findings from various studies.
| Molecular Moiety | Substituent Type | General Effect on Activity/Selectivity | Target Example |
| N-Benzyl Ring | Electron-withdrawing (e.g., 4-Fluoro) | Beneficial for binding affinity | Dopamine Transporter (DAT) nih.gov |
| Phenylpiperazine Ring | Lipophilic (e.g., -CF3, -Cl) | Can improve in vitro activity | Mycobacterial strains mdpi.com |
| Phenylpiperazine Ring | Varies | Modulates D3 vs. D2 receptor selectivity | Dopamine Receptors nih.gov |
| Side Chain | Varies (e.g., Fluoro, Amino) | Steric and electronic effects alter affinity and selectivity | DAT and SERT nih.gov |
These SAR studies highlight that both electronic and steric effects of substituents are critical in determining the binding affinity and selectivity profile of these compounds. nih.gov
Development and Validation of QSAR Models for Predictive Pharmacology
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For phenylpiperazine and related derivatives, QSAR has been employed to predict their effects and understand the mechanisms behind their activity. nih.gov
The development of a robust QSAR model typically involves these steps:
Data Set Compilation: A series of analogous compounds with measured biological activity (e.g., IC50 or Ki values) is collected. For piperazine derivatives, this has included renin inhibitors and compounds affecting the dopaminergic system. nih.govopenpharmaceuticalsciencesjournal.com
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include physicochemical properties (like logP), constitutional descriptors (e.g., number of oxygen atoms, double bonds), and 3D descriptors. openpharmaceuticalsciencesjournal.com
Model Generation: Statistical methods, such as multiple linear regression (MLR), are used to build an equation that correlates the descriptors with biological activity. nih.govopenpharmaceuticalsciencesjournal.com
Validation: The model's predictive power is rigorously tested using internal validation (e.g., leave-one-out cross-validation, Q²) and external validation with a separate set of compounds (predicted R²). openpharmaceuticalsciencesjournal.com
A successful QSAR model for a series of piperazine and keto piperazine derivatives as renin inhibitors yielded a high correlation coefficient (R² = 0.846) and cross-validation coefficient (Q² = 0.818), indicating a robust and predictive model. openpharmaceuticalsciencesjournal.com The analysis revealed that constitutional descriptors such as the number of oxygen atoms (nO), number of double bonds (nDB), and the vertex-degree-based information index (Sv) were crucial for the renin inhibitory activity. openpharmaceuticalsciencesjournal.com Such models provide valuable insights into the structural requirements for activity and can be used to predict the potency of newly designed compounds.
Ligand Efficiency and Lipophilic Efficiency Metrics in SAR Optimization
Ligand Efficiency (LE): This metric assesses the binding energy of a ligand per non-hydrogen atom (heavy atom). wikipedia.org It provides a way to compare the affinity of molecules of different sizes, favoring compounds that achieve high potency with fewer atoms. csmres.co.uk
Formula: LE = - (ΔG) / N, where ΔG is the Gibbs free energy of binding and N is the number of non-hydrogen atoms. wikipedia.org
Lipophilic Efficiency (LLE or LiPE): This metric relates the potency of a compound to its lipophilicity (commonly measured as logP or logD). wikipedia.org The goal is to increase potency without a concurrent increase in lipophilicity, as high lipophilicity is often associated with poor solubility, promiscuity, and metabolic instability. csmres.co.uk
Formula: LLE = pIC50 - logP. wikipedia.org
An LLE value greater than 5 is often considered desirable for drug candidates. mtak.hucsmres.co.uk
The application of these metrics helps to prioritize lead compounds and guide their optimization. For a series of compounds, plotting pIC50 against logP can help visualize their LLE and identify series that are being optimized efficiently. nih.govwikipedia.org By focusing on improving LE and LLE, medicinal chemists can steer the design of analogs of this compound towards candidates with a better balance of properties, increasing the likelihood of downstream success.
The table below defines these key efficiency metrics.
| Metric | Formula | Definition | Importance in SAR |
| Ligand Efficiency (LE) | 1.4(-log IC50) / N | Measures the binding efficiency per heavy atom. wikipedia.org | Helps identify smaller, more efficient fragments and leads for optimization. csmres.co.uk |
| Lipophilic Efficiency (LLE/LiPE) | pIC50 - logP | Relates potency to lipophilicity. wikipedia.org | Guides optimization towards potent compounds with favorable physicochemical properties, reducing risks of promiscuity and poor ADME. mtak.hu |
Computational Chemistry and Advanced Molecular Modeling Approaches
Molecular Docking Simulations for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how a ligand, such as a phenylpiperazine derivative, might interact with a biological target at the atomic level.
Research on various phenylpiperazine derivatives has demonstrated their potential to interact with a range of biological targets, including receptors and enzymes implicated in cancer and cardiovascular diseases. mdpi.comrsc.org Docking studies reveal that the binding is typically driven by a combination of hydrogen bonds and electrostatic forces. rsc.org For instance, in studies involving α1A-adrenoceptor, key amino acid residues like Asp106, Gln177, Ser188, Ser192, and Phe193 were identified as the main binding sites for N-phenylpiperazine derivatives. rsc.org The affinity of these compounds is influenced by the functional groups present, including the ionizable piperazine (B1678402) ring, a hydrogen bond acceptor, and a hydrophobic moiety. rsc.org
In the context of anticancer research, derivatives have been docked into targets like the DNA-topoisomerase II (Topo II) complex. mdpi.comnih.gov These simulations show that the phenylpiperazine portion of the molecules can slide between nucleic acid bases, participating in π-π stacking interactions, while other parts of the molecule form hydrogen bonds with amino acid residues like Asp463 and Gly488. mdpi.com Such studies are crucial for the rational design of new, more effective therapeutic agents. mdpi.comnih.gov
| Target Receptor/Protein | Key Interacting Residues | Type of Interaction | Reference |
| α1A-adrenoceptor | Asp106, Gln177, Ser188, Ser192, Phe193 | Hydrogen bonds, electrostatic forces | rsc.org |
| DNA-Topo II Complex | Asp463, Gly488, DNA bases (DT9, DA12) | Hydrogen bonds, π-π stacking | mdpi.com |
| Androgen Receptor (AR) | Not specified | Hydrophobic interactions | nih.gov |
| Tyrosinase | Not specified | Not specified | researchgate.netnih.gov |
Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics
Molecular dynamics (MD) simulations provide a dynamic view of molecules, allowing researchers to observe the physical movements of atoms and molecules over time. This technique is essential for assessing the conformational stability of a ligand-receptor complex and understanding its binding kinetics. researchgate.netnih.gov
MD simulations have been employed to study phenyl-piperazine scaffolds, revealing insights into their conformational changes and stability when bound to a target. acs.orgnih.gov For example, extended MD simulations (from 500 ns to 3 µs) on eIF4A1, an ATP-dependent RNA helicase, have been used to analyze its conformational changes upon ligand binding. acs.orgnih.govacs.org These simulations can recreate the opening and closing of the enzyme, which is crucial for its function, and assess the stability of the protein-ligand complex. nih.govnih.gov By calculating the root mean square deviation (RMSD) and root mean square fluctuation (RMSF), scientists can evaluate the stability of the complex and the flexibility of specific residues over the simulation period. nih.govfrontiersin.org Stable RMSD values for the ligand-protein complex indicate a stable binding conformation. researchgate.netnih.gov Such studies are vital for confirming the binding modes predicted by docking and for understanding the dynamic nature of the interaction, which can guide further optimization of lead compounds. acs.orguzh.ch
Quantum Chemical Calculations (e.g., DFT, FMO, MEP) for Electronic Properties
Quantum chemical calculations are used to investigate the fundamental electronic properties of a molecule. Methods like Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping provide a detailed understanding of a molecule's structure, reactivity, and interaction sites. researchgate.netdergipark.org.tr
A detailed study on 1-(4-fluorophenyl)piperazine (B120373) (pFPP), a compound structurally very similar to the subject of this article, utilized DFT calculations at the B3LYP/6-311++G(d,p) level to analyze its properties. researchgate.netresearchgate.net
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's stability and bioactivity. For pFPP, the calculated HOMO-LUMO energy gap is 4.99 eV, which suggests a stable and bioactive structure where charge transfer can occur within the molecule. researchgate.netdergipark.org.tr
Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. For pFPP, the most negative regions (red/yellow) are located over the nitrogen atoms and the fluorine atom, indicating these are the most likely sites for electrophilic attack. The positive regions (blue) are found around the hydrogen atoms, marking them as sites for nucleophilic attack. researchgate.net
Global Reactivity Descriptors: These parameters, derived from FMO energies, quantify the chemical reactivity and stability of the molecule. researchgate.net
| Calculated Property | Value for 1-(4-fluorophenyl)piperazine (pFPP) | Significance | Reference |
| HOMO Energy | -6.11 eV | Electron-donating ability | researchgate.net |
| LUMO Energy | -1.12 eV | Electron-accepting ability | researchgate.net |
| HOMO-LUMO Gap (ΔE) | 4.99 eV | Chemical stability and reactivity | researchgate.netdergipark.org.tr |
| Electronegativity (χ) | 3.615 eV | Power to attract electrons | researchgate.net |
| Chemical Hardness (η) | 2.495 eV | Resistance to change in electron configuration | researchgate.net |
These calculations are fundamental for predicting how the molecule will interact with biological systems and for understanding its intrinsic chemical behavior. researchgate.netresearchgate.net
Conformational Analysis and Energy Minimization Studies
Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. This is crucial because a molecule's biological activity is often dependent on its ability to adopt a specific conformation that fits into the binding site of a biological target. njit.edu
For the closely related compound 1-(4-fluorophenyl)piperazine (pFPP), a potential energy surface (PES) scan was performed using DFT calculations to find its most stable conformer. researchgate.netresearchgate.net By rotating a key dihedral angle (C10-C8-N2-C4), researchers identified the lowest energy conformation, which is considered the most stable and likely the most populated state of the molecule. dergipark.org.tr The study revealed that the most stable conformer for pFPP occurs at a dihedral angle of 110°. dergipark.org.tr
Energy minimization is an integral part of this process, where the geometry of the molecule is optimized to find the lowest possible energy state. researchgate.net These studies are fundamental prerequisites for more complex computational analyses like molecular docking and molecular dynamics, as these simulations must start with a realistic and energetically favorable molecular structure. acs.orgresearchgate.net
Preclinical Pharmacological Research Utilizing in Vitro and in Vivo Non Human Models
In Vitro Studies in Cellular and Tissue-Based Research Systems
In vitro methodologies allow for the controlled investigation of a compound's effects at the cellular and tissue level, providing a foundational understanding of its mechanism of action.
Neuronal Cell Culture Models for Neurochemical Effects
While direct neurochemical profiling of "1-(4-fluorobenzyl)-4-phenylpiperazine" in neuronal cell cultures is not extensively documented in publicly available literature, studies on structurally related piperazine (B1678402) derivatives provide insights into the potential effects of this class of compounds. For instance, research on N-benzylpiperazine (BZP) and other piperazine derivatives has been conducted using neuronal cell lines like the human neuroblastoma SH-SY5Y and mouse P19 embryonic carcinoma stem cells. europa.eu These studies often assess parameters such as cell viability, mitochondrial function, and markers of oxidative stress to understand the compounds' neurotoxic potential. nih.govnih.gov
Investigations into benzylpiperazine and benzoylpiperazine in SH-SY5Y cells have shown that these compounds can induce oxidative stress, inhibit mitochondrial complex-I activity, and trigger apoptotic pathways, indicating potential neurotoxic mechanisms. nih.gov Specifically, N-benzylpiperazine has been observed to increase the production of reactive oxygen species (ROS) and markers of DNA damage, leading to the activation of caspases, which are key mediators of apoptosis. nih.gov Although these findings are for related compounds, they highlight the common methodologies used to assess the neurochemical impact of piperazine derivatives at the cellular level.
Brain Slice Electrophysiology and Neurotransmitter Release Studies
The technique of brain slice electrophysiology is a powerful tool for examining how a compound alters neuronal activity and synaptic transmission within intact neural circuits. criver.comfsu.edu This method allows for the recording of electrical signals from neurons in specific brain regions, such as the hippocampus, and can be used to study the effects of a substance on neurotransmitter release. fsu.edu
Receptor Autoradiography and Imaging Techniques
Receptor autoradiography is a technique used to visualize the distribution and density of specific receptors in tissue sections. This has been a key method in understanding the binding profile of "this compound" and its analogs.
A study focusing on a radiolabeled analog, specifically 1-(4-[¹⁸F]fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine ([¹⁸F]10), has provided significant insights into the sigma-1 receptor targeting of this class of compounds. nih.govnih.gov Ex vivo autoradiography in mice demonstrated that [¹⁸F]10 accumulates in brain regions known to have high densities of sigma-1 receptors. nih.govnih.gov Furthermore, pretreatment with a known selective sigma-1 receptor agonist, SA4503, significantly reduced the binding of [¹⁸F]10 in the brain, confirming the specificity of this interaction. nih.gov
The autoradiography results also revealed a differential binding pattern in a mouse model of senescence, with lower binding of the radiotracer observed in the cortex and hippocampus of senescence-accelerated prone mice compared to their resistant counterparts. nih.govnih.gov This suggests a potential role for sigma-1 receptors in age-related cognitive decline and neurodegenerative processes.
| Radiotracer | Target Receptor | Key Findings from Autoradiography | Mouse Model |
| 1-(4-[¹⁸F]fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine ([¹⁸F]10) | Sigma-1 | High specific binding in sigma-1 rich brain regions. | SAMP8 vs. SAMR1 |
| Binding reduced by pretreatment with a selective sigma-1 agonist. | |||
| Lower binding in cortex and hippocampus of senescence-prone mice. |
In Vivo (Animal) Studies of Neurobiological and Behavioral Effects
In vivo studies in non-human animal models are crucial for understanding the integrated physiological and behavioral effects of a compound.
Analysis of Neurotransmitter Levels and Turnover in Brain Regions (e.g., Microdialysis)
In vivo microdialysis is a widely used technique to measure the extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of freely moving animals. nih.govnih.govantecscientific.comamuzainc.com This method provides dynamic information about how a compound affects neurochemical signaling in real-time.
While direct in vivo microdialysis data for "this compound" is not extensively reported, the methodology is well-established for related compounds. For example, microdialysis studies have been instrumental in characterizing how various psychoactive drugs alter dopamine (B1211576) and serotonin (B10506) levels in brain areas like the nucleus accumbens and prefrontal cortex. sigmaaldrich.comnih.gov Given that many phenylpiperazine derivatives exhibit effects on the dopaminergic and serotonergic systems, it is plausible that "this compound" could also modulate these neurotransmitters. europa.eu Selective sigma-1 receptor agonists have been shown to increase extracellular acetylcholine (B1216132) levels in the hippocampus and cortex of rats, as measured by in vivo microdialysis. nih.gov Future microdialysis studies are needed to determine the specific effects of "this compound" on neurotransmitter release and turnover in relevant brain circuits.
Investigation of Brain Region Activation Patterns (e.g., c-Fos expression)
The expression of the immediate-early gene c-fos, and its protein product Fos, is often used as a marker of neuronal activation in response to a variety of stimuli, including pharmacological agents. nih.govillinois.eduoup.com Mapping Fos expression allows researchers to identify which brain regions are activated or deactivated by a compound. nih.gov
Direct studies on c-Fos expression following the administration of "this compound" are limited. However, research on other phenylpiperazine drugs provides a framework for how this compound might affect neuronal activity. For instance, studies with the D3-preferring phenylpiperazine derivatives WC-10 and WC-44 have shown that these compounds can increase Fos expression in the dorsal striatum and nucleus accumbens. nih.govrsc.org This pattern of activation is thought to be related to their interaction with dopamine receptors. nih.gov
Interestingly, the effects of some drugs on c-Fos expression can be complex and region-specific. For example, some D2/D3 receptor agonists have been found to attenuate the induction of Fos expression by other drugs in the nucleus accumbens. nih.gov Given the known interactions of piperazine compounds with various receptor systems, the pattern of c-Fos expression induced by "this compound" would likely depend on its specific receptor affinity profile.
| Compound Class | Example Compounds | Brain Regions with Altered c-Fos Expression |
| Phenylpiperazines | WC-10, WC-44 | Dorsal Striatum, Nucleus Accumbens Core and Shell |
Non-Neuropharmacological In Vivo Applications (e.g., Antimalarial, Antitumor Activity in Animal Models)
There is no available scientific literature detailing the in vivo evaluation of This compound for antimalarial or antitumor activities in animal models.
Studies on other novel chemical entities have shown promise in these areas. For example, (-)-Phenylahistin, a piperazine-containing compound, exhibited antitumor activity in mouse models of leukemia and lung carcinoma. nih.gov Similarly, derivatives of 4-nerolidylcatechol (B1236061) have been assessed for in vivo antimalarial activity in mice infected with Plasmodium berghei. nih.gov Research into the antitumor effects of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles has also been conducted in mouse xenograft models. nih.gov These studies, however, are on compounds that are structurally distinct from This compound .
Due to the absence of specific research data, no findings or data tables for This compound can be provided for the outlined sections.
Advanced Analytical Methodologies in Chemical and Pharmacological Research
Chromatographic Separation and Quantification Techniques for Research Samples
Chromatography is an indispensable tool for separating individual components from a mixture, which is essential for both qualitative identification and quantitative analysis. The choice of technique depends on the analyte's properties, such as volatility and polarity, and the complexity of the sample matrix.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for detecting and quantifying compounds in complex biological matrices like plasma and urine. nih.govgassnova.no Its high specificity is achieved by separating compounds chromatographically before subjecting them to mass analysis. gassnova.no For piperazine (B1678402) derivatives, methods often use reversed-phase chromatography with a C18 column. nih.gov
A typical LC-MS/MS method involves electrospray ionization (ESI) in the positive mode, as the nitrogen atoms in the piperazine ring are readily protonated. nih.govgassnova.no Quantification is performed using dynamic multiple reaction monitoring (MRM), which enhances selectivity by monitoring specific precursor-to-product ion transitions. nih.gov For instance, in the analysis of several designer piperazine drugs, including the related compound 1-(4-fluorobenzyl)piperazine (B185958) (pFBP), a gradient mobile phase of methanol (B129727) and water (both with 0.1% formic acid) has been successfully used. nih.gov Sample preparation for biological fluids often involves protein precipitation or liquid-liquid extraction to remove interferences before analysis. nih.govnih.gov
| Parameter | Condition |
| Chromatography | Liquid Chromatography (LC) |
| Column | Synergi 4 μm, Hydro-RP, C18 (150 x 2.00 mm) nih.gov |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Methanol + 0.1% Formic Acid nih.gov |
| Flow Rate | 0.5 mL/min nih.gov |
| Gradient | 10% B, increasing to 100% B over several minutes semanticscholar.org |
| Injection Volume | 5 µL semanticscholar.org |
| Ionization | Electrospray Ionization (ESI), Positive Mode nih.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) nih.gov |
This table represents a typical LC-MS/MS method for analyzing piperazine derivatives, including related benzylpiperazines.
Gas chromatography-mass spectrometry (GC-MS) is a benchmark technique for the analysis of volatile and thermally stable compounds. unodc.orgnih.gov It provides highly specific spectral data that can be used to identify individual compounds in a mixture, often by comparison to reference libraries. unodc.org For piperazine derivatives, GC-MS analysis is frequently used for purity assessment and identification in seized materials. unodc.orgnih.gov
The sample is typically dissolved in a suitable solvent, and a small volume is injected into the GC, where it is vaporized. nih.gov The analytes are then separated based on their boiling points and interaction with a capillary column, which is commonly a non-polar or semi-polar phase like 5% phenyl-substituted polysiloxane. unodc.org A programmed temperature ramp is used to elute the compounds. unodc.orgnih.gov Following separation, the analytes enter the mass spectrometer, where they are ionized (typically by electron ionization, EI), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint for identification. nih.gov
| Parameter | Condition |
| Chromatography | Gas Chromatography (GC) |
| Column | 5% Phenyl/95% Methylpolysiloxane (e.g., 30 m x 0.25 mm) unodc.orgnih.gov |
| Carrier Gas | Helium nih.gov |
| Temperature Program | Initial hold at 100°C, ramp to 290°C at 10°C/min, hold for 20 mins. unodc.org |
| Injection Mode | Splitless nih.gov |
| Ionization | Electron Ionization (EI), 70 eV nih.gov |
| Detection | Mass Spectrometry (MS) |
| Acquisition Mode | Full Scan (e.g., m/z 29-600) nih.gov |
This table outlines a general GC-MS method applicable to the analysis of piperazine derivatives.
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the analysis (identification and quantification) and purification of compounds. nih.gov When coupled with a Diode-Array Detector (DAD), HPLC can provide UV-Vis spectra of eluting peaks, aiding in their identification. nih.govnih.gov Analytical HPLC methods for piperazine derivatives often use conditions similar to those for LC-MS, such as a C18 column and a mobile phase of methanol or acetonitrile (B52724) and water. nih.gov The method's linearity can be established across a range of concentrations, making it suitable for quantitative purposes. nih.gov
Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to separate and purify larger quantities of a target compound from a mixture. The goal is to isolate the compound of interest with high purity for subsequent use, such as for structural elucidation or further research. The conditions developed at the analytical scale are often scaled up to the preparative scale to achieve efficient purification.
Spectroscopic and Spectrometric Techniques for Definitive Structural and Purity Analysis
While chromatography separates compounds, spectroscopic techniques are essential for elucidating their exact molecular structure. These methods probe how molecules interact with electromagnetic radiation, providing detailed information about atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. rsc.org By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 1-(4-fluorobenzyl)-4-phenylpiperazine, ¹H, ¹³C, and ¹⁹F NMR would be used in combination for full structural confirmation. rsc.orgnih.gov
¹H NMR: This technique provides information about the number and types of hydrogen atoms. For this compound, one would expect to see distinct signals for the aromatic protons on the 4-fluorobenzyl and phenyl rings, a singlet for the benzylic methylene (B1212753) (CH₂) protons, and multiplets for the eight protons of the piperazine ring.
¹³C NMR: This spectrum reveals the number and chemical environment of the carbon atoms. Signals would be expected in the aromatic region for the carbons of both phenyl rings and in the aliphatic region for the benzylic carbon and the four carbons of the piperazine ring.
¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a crucial and highly sensitive technique for confirming the presence and environment of the fluorine atom. rsc.org A single signal would be expected for the fluorine atom on the 4-fluorobenzyl group.
| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Assignment |
| ¹H | ~7.2-7.4 | Multiplet | Aromatic protons (phenyl & fluorobenzyl) |
| ~3.5 | Singlet | Benzylic -CH₂- | |
| ~2.4-3.2 | Multiplets | Piperazine ring -CH₂- protons | |
| ¹³C | ~115-165 | Singlets/Doublets (due to C-F coupling) | Aromatic carbons |
| ~60-65 | Singlet | Benzylic -CH₂- | |
| ~45-55 | Singlets | Piperazine ring carbons | |
| ¹⁹F | ~ -110 to -120 | Singlet/Triplet | Aromatic C-F |
This table presents predicted NMR spectral data for this compound based on its chemical structure and data from analogous compounds.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum provides a characteristic fingerprint of a compound. For this compound, key absorptions would confirm the presence of its main structural components.
Key expected absorption bands include:
Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.
Aliphatic C-H stretching: From the benzyl (B1604629) and piperazine CH₂ groups, appearing just below 3000 cm⁻¹.
Aromatic C=C stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ region.
C-N stretching: Found in the fingerprint region, typically between 1250-1020 cm⁻¹.
C-F stretching: A strong absorption expected in the 1250-1000 cm⁻¹ range.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic (Ar-H) |
| 3000-2850 | C-H Stretch | Aliphatic (-CH₂-) |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1250-1020 | C-N Stretch | Amine |
| 1250-1000 | C-F Stretch | Aryl Fluoride |
This table summarizes the expected characteristic IR absorption bands for the functional groups in this compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in chemical research for the unambiguous identification and structural elucidation of novel compounds such as this compound. Unlike standard mass spectrometry, HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) analyzers, provide mass measurements with very high accuracy, typically to within 5 parts per million (ppm). nih.gov This precision allows for the determination of the elemental composition of a molecule from its measured mass-to-charge ratio (m/z).
In the analysis of phenylpiperazine derivatives, Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (LC-HR-MS/MS) is frequently employed. nih.gov The technique involves ionizing the compound, often resulting in a protonated molecular ion [M+H]⁺, and then measuring its mass with high precision. For example, in the analysis of a related compound, 1-(3-chloro-4-fluorophenyl)piperazine, the protonated molecular ion [M+H]⁺ was observed at an m/z of 215.0745. nih.gov This experimental value was compared to the calculated m/z for the predicted chemical formula C₁₀H₁₃ClFN₂⁺, which is 215.0746, resulting in a mass error of just 0.5 ppm. nih.gov This level of accuracy provides strong evidence for the proposed chemical formula.
This methodology is critical for confirming the identity of a synthesized target compound and for identifying unknown substances or metabolites in complex mixtures. chemrxiv.orgresearchgate.net The data generated, including the exact mass and isotopic pattern, serves as a definitive fingerprint for the compound. nih.gov
Table 1: Illustrative HRMS Data Presentation for a Piperazine Derivative This table demonstrates a typical format for reporting HRMS data, as seen with derivatives related to this compound. nih.gov
| Compound Derivative | Chemical Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
|---|---|---|---|
| 1‐[4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐2,2‐diphenylethan‐1‐one | C₂₅H₂₆FN₂O⁺ | 389.2024 | 389.2049 |
Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays are the gold standard for characterizing the interaction of a compound with specific biological receptors, providing quantitative measures of binding affinity. These assays are fundamental in pharmacological research to determine a compound's potency and selectivity for its molecular targets.
The principle of these assays involves a competition between a radiolabeled ligand (a molecule with a radioactive isotope that is known to bind to the target receptor) and the unlabeled test compound (e.g., this compound). The assay is typically performed using membrane homogenates prepared from tissues or cultured cells that express the receptor of interest. doi.org
For instance, in the characterization of piperazine-based compounds, σ₁ and σ₂ receptor binding assays have been conducted using rat brain and liver membrane homogenates, respectively. doi.org The σ₁ specific radioligand (+)-[³H]pentazocine is used for the σ₁ receptor assay. doi.org For the σ₂ receptor assay, [³H]DTG is used as the radioligand, with the presence of dextrallorphan (B1241722) to mask any binding to σ₁ receptors. doi.org Non-specific binding is determined by adding a high concentration of a known ligand, such as haloperidol. doi.org
By measuring the displacement of the radioligand by increasing concentrations of the test compound, a competition curve is generated. From this curve, the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. The Ki value is an intrinsic measure of the compound's binding affinity for the receptor. doi.org
To establish a compound's selectivity, its binding affinity is tested against a wide panel of different receptors. Research on a structurally related piperazine derivative, 1-(4-[¹⁸F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine, demonstrated low nanomolar affinity for the σ₁ receptor and high selectivity against numerous other targets. nih.govresearchgate.net
Table 2: Representative Receptor Binding Profile for a Related Piperazine Compound Data from studies on 1-(4-Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine illustrates the type of selectivity data obtained from radioligand binding assays. nih.govresearchgate.net
| Receptor/Transporter | Binding Affinity (Ki, nM) |
|---|---|
| Sigma-1 (σ₁) | 1.3 ± 0.2 |
| Sigma-2 (σ₂) | 68 ± 15 |
| Vesicular Acetylcholine (B1216132) Transporter (VAChT) | >10,000 |
| Adenosine (B11128) A₂A | >1,000 |
| Adrenergic α₂ | >1,000 |
| Cannabinoid CB₁ | >1,000 |
| Dopamine (B1211576) D₁ | >1,000 |
| Dopamine D₂L | >1,000 |
| GABAₐ | >1,000 |
| NMDA | >1,000 |
| Melatonin MT₁ | >1,000 |
| Melatonin MT₂ | >1,000 |
Immunochemical Methods (e.g., Western Blot, Immunohistochemistry) for Protein Expression Analysis
Immunochemical methods are vital for assessing how a compound affects the expression levels of specific proteins within cells or tissues. Western blotting is a widely used technique to detect and quantify a target protein from a complex mixture of proteins extracted from a biological sample.
The Western blot process involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with an antibody specific to the target protein. A secondary antibody, which is linked to a reporter enzyme or fluorescent dye, is then used to detect the primary antibody. The resulting signal can be quantified to determine the relative amount of the target protein in the sample.
In the context of pharmacological research on piperazine derivatives, Western blotting can be used to confirm the expression of a target receptor in a specific cell line or tissue. researchgate.net For example, in studies involving tumor models, Western blot analysis was used to confirm the expression of the σ₁ receptor in the tumor cells being investigated. researchgate.net This validation is crucial before conducting further experiments, such as imaging studies with radiolabeled ligands. researchgate.net Furthermore, this technique can be employed to investigate the downstream effects of a compound on cellular pathways by measuring changes in the expression of key regulatory proteins, such as proliferation markers like Proliferating Cell Nuclear Antigen (PCNA). nih.gov Studies on other bioactive molecules have shown that treatment can lead to a marked downregulation of PCNA protein expression, indicating an anti-proliferative effect. nih.gov
Future Research Directions and the Role of 1 4 Fluorobenzyl 4 Phenylpiperazine As a Research Tool
Rational Design of Novel Ligands with Enhanced Selectivity or Efficacy
The 1-(4-fluorobenzyl)piperazine (B185958) moiety has proven to be a key pharmacophoric feature that can be systematically modified to develop new ligands with improved biological activity. unica.it Rational design strategies, guided by computational modeling and structure-activity relationship (SAR) studies, are pivotal for optimizing this chemical scaffold.
Future efforts will likely focus on introducing specific functional groups to the core structure to enhance binding affinity and selectivity for desired targets. For instance, research has shown that modifications to the arylic tail of related 4-(fluorobenzyl)piperazine compounds can dramatically improve inhibitory potency, as seen in the development of highly active tyrosinase inhibitors. unica.it One study successfully designed and synthesized a library of compounds bearing the 4-(4-fluorobenzyl)piperazin-1-yl fragment, leading to the identification of a tyrosinase inhibitor approximately 20 times more potent than the reference compound, kojic acid. nih.gov Further exploration could involve synthesizing derivatives with different substituents on the phenyl rings to modulate properties like lipophilicity and electronic distribution, thereby fine-tuning interactions with target binding sites. nih.gov
The goal of such rational design is to create molecules that not only bind more effectively but also possess greater selectivity, minimizing off-target effects. For example, derivatives have been designed as selective sigma-1 (σ1) receptor ligands, where the 1-(4-fluorobenzyl)piperazine core was modified to achieve low nanomolar affinity and high selectivity over other receptors like the σ2 receptor and various neurotransmitter transporters. researchgate.netnih.gov This approach, combining in silico design with chemical synthesis and biological testing, provides a clear path for developing next-generation therapeutic candidates. researchgate.netmit.edu
Table 1: Examples of Rationally Designed Ligands Based on the 4-Fluorobenzylpiperazine Scaffold
| Compound Name | Target | Key Finding | Reference |
|---|---|---|---|
| [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitrophenyl)methanone | Tyrosinase | Competitive inhibitor ~100-fold more active than kojic acid (IC50 = 0.18 μM). | unica.it |
| 1-(4-Fluorobenzyl)-4-((tetrahydrofuran-2-yl)methyl)piperazine | Sigma-1 (σ1) Receptor | Low nanomolar affinity and high selectivity over σ2 and other receptors. | researchgate.netnih.gov |
| Compound 25 (from study) | Tyrosinase | IC50 of 0.96 μM, ~20-fold more potent than kojic acid. | nih.govresearchgate.net |
Exploration of Polypharmacology and Multi-Target Directed Ligand Development
The complex and multifactorial nature of many disorders, particularly neurodegenerative diseases like Alzheimer's, has highlighted the limitations of the "one target, one drug" approach. researchgate.netnih.gov This has led to the rise of polypharmacology and the design of multi-target-directed ligands (MTDLs)—single chemical entities capable of modulating multiple biological targets simultaneously. researchgate.netnih.govfrontiersin.org
The piperazine (B1678402) nucleus, a core component of 1-(4-fluorobenzyl)-4-phenylpiperazine, is a common feature in many biologically active compounds and is considered a valuable scaffold for MTDL development. jneonatalsurg.comresearchgate.net Future research can strategically exploit the this compound structure to create novel MTDLs. For instance, by combining its known pharmacophoric elements with those recognized for interacting with other disease-relevant targets (e.g., cholinesterases, β-secretase-1, or monoamine oxidases), it may be possible to develop integrated therapies for conditions like Alzheimer's disease. jneonatalsurg.comnih.gov
A promising strategy involves designing benzylpiperazine derivatives that act as dual inhibitors of both acetylcholinesterase (AChE) and beta-amyloid (Aβ) aggregation, two key pathological hallmarks of Alzheimer's. jneonatalsurg.com In silico studies have already proposed benzylpiperazine-based compounds as dual-action inhibitors, suggesting this is a viable avenue for future experimental validation. jneonatalsurg.com The development of such multi-functional drugs could offer superior efficacy and a more robust therapeutic effect compared to single-target agents or combination therapies. nih.gov
Investigation of Long-Term Neuroadaptations and Chronic Effects in Preclinical Models
While acute pharmacological effects provide initial insights, understanding the long-term consequences of chronic compound administration is crucial for predicting therapeutic potential and safety. Chronic exposure to neuroactive compounds can induce neuroadaptations, which are lasting changes in brain structure and function. nih.gov These adaptations can involve alterations in neurotransmitter systems, receptor density, and gene expression within specific neural circuits, such as the extended amygdala, which is implicated in stress and addiction. nih.gov
Future preclinical studies should investigate the chronic effects of this compound and its optimized derivatives. Such research would involve long-term administration in animal models to assess behavioral changes, as well as post-mortem analysis of brain tissue to identify molecular and cellular neuroadaptations. Techniques like immunohistochemistry, in situ hybridization, and receptor autoradiography could be employed to map changes in key proteins and pathways. This line of inquiry is essential for determining whether the compound maintains its efficacy over time and for uncovering any potential for adverse neuroplastic changes.
Integration of Omics Technologies (e.g., Proteomics, Transcriptomics) in Compound Research
The advent of "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—has revolutionized drug discovery by enabling a holistic, system-wide view of a compound's biological effects. nih.govnih.gov Instead of focusing on a single target, these technologies allow researchers to analyze changes across thousands of genes, proteins, and metabolites simultaneously. frontiersin.org
Integrating omics into the research of this compound can provide unprecedented insights into its mechanism of action, identify novel targets, and reveal potential toxicity pathways. nih.gov For example, treating cell cultures or animal models with the compound and subsequently performing transcriptomic analysis (e.g., RNA-Seq) could reveal all the genes whose expression is altered. Proteomic analysis could then identify corresponding changes at the protein level, confirming functional impacts. frontiersin.org This multi-omics approach is a powerful tool for building comprehensive biological models, validating targets, and discovering biomarkers to guide clinical development. nih.gov
Utility as a Pharmacological Probe for Elucidating Neurobiological Pathways
A pharmacological probe is a molecule with high affinity and selectivity for a specific target that can be used to study the target's physiological and pathological roles. The this compound scaffold has already yielded compounds with excellent properties for use as pharmacological probes.
A key example is the development of [¹⁸F]-labeled derivatives for use in Positron Emission Tomography (PET) imaging. nih.gov Specifically, 1-(4-[18F]Fluorobenzyl)-4-((tetrahydrofuran-2-yl)methyl)piperazine has been created as a radioligand for imaging σ1 receptors in the brain. researchgate.netnih.gov This probe demonstrated high brain uptake and specific binding, allowing researchers to visualize and quantify σ1 receptor density in living organisms. nih.gov Such tools are invaluable for studying the role of these receptors in normal brain function and in diseases like Alzheimer's, where σ1 receptor dysfunction is implicated. nih.gov Similarly, radiolabeled phenylpiperazines have been evaluated for their potential in detecting and treating neuroblastoma tumors. nih.gov Future work could focus on developing even more refined probes based on this scaffold to investigate other targets or to enable different imaging modalities. acs.org
Table 2: Phenylpiperazine Derivatives as Pharmacological Probes
| Probe Name | Imaging/Assay Type | Target/Application | Key Characteristic | Reference |
|---|---|---|---|---|
| 1-(4-[18F]Fluorobenzyl)-4-((tetrahydrofuran-2-yl)methyl)piperazine | PET Imaging | Sigma-1 (σ1) Receptors | High brain uptake and specific binding; allows in vivo quantification. | researchgate.netnih.gov |
| [125I]IPP (Iodinated phenylpiperazine) | In Vitro Uptake Assay | Neuroblastoma Cells | Uptake and retention characteristics similar to MIBG, a clinical standard. | nih.gov |
Potential as a Lead Compound for Preclinical Drug Discovery Programs
A lead compound is a chemical starting point for the development of a new drug. This compound and its core structure have demonstrated significant potential as leads for multiple therapeutic areas. Its chemical tractability and known interactions with several biologically important targets make it an attractive foundation for drug discovery programs.
Research has already established the 4-fluorobenzylpiperazine moiety as a lead structure for developing potent tyrosinase inhibitors for skin hyperpigmentation disorders, σ1 receptor ligands for neurological conditions, and even novel anticancer agents. unica.itnih.govnih.govresearchgate.net For example, a study focused on anticancer activity used the 4-fluorophenylpiperazine moiety in one series of compounds designed to target topoisomerase II. nih.govmdpi.com The process typically involves identifying an initial "hit" like this compound and then creating a library of analogues through chemical synthesis to optimize potency, selectivity, and pharmacokinetic properties (a process known as lead optimization). researchgate.net Given its proven versatility, this scaffold is a strong candidate for future preclinical programs aiming to develop novel therapeutics for a range of human diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(4-fluorobenzyl)-4-phenylpiperazine, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via alkylation and coupling reactions. For example:
- Alkylation : Reacting 4-fluorobenzyl chloride with piperazine under basic conditions (e.g., K₂CO₃ in DMF) to form the 1-(4-fluorobenzyl)piperazine intermediate .
- Coupling : Introducing the phenyl group via nucleophilic substitution or Buchwald–Hartwig amination. Solvent choice (e.g., DCM, toluene) and temperature (RT to 80°C) are critical for yield optimization .
- Characterization : Purity is confirmed via TLC (hexane:ethyl acetate systems) and structural validation via ¹H/¹³C NMR (e.g., δ ~3.4–3.8 ppm for piperazine CH₂ groups) .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Spectroscopy :
- NMR : Key for confirming substituent positions (e.g., fluorophenyl aromatic protons at δ ~6.9–7.3 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₇H₁₈FN₂ at m/z 269.15) .
Advanced Research Questions
Q. How can molecular docking studies be designed to evaluate its potential as a tyrosine kinase inhibitor?
- Protocol :
Target Selection : Use crystal structures of tyrosine kinases (e.g., EGFR, PDGFR) from the PDB.
Ligand Preparation : Optimize the compound’s 3D structure (e.g., DFT-based geometry minimization) .
Docking Software : AutoDock Vina or Schrödinger Suite with parameters set for piperazine’s flexibility and fluorophenyl hydrophobic interactions .
Validation : Compare binding affinities with known inhibitors (e.g., imatinib) and validate via MD simulations .
- Key Interactions : Fluorine’s electron-withdrawing effect enhances π-π stacking with kinase active sites .
Q. How do structural modifications (e.g., substituent position on phenyl groups) influence biological activity?
- Case Study :
- 4-Fluorophenyl vs. 2-Fluorophenyl : The para-fluorine position improves metabolic stability and target affinity compared to ortho-substituted analogs (e.g., IC₅₀ values reduced by ~30% in kinase assays) .
- Piperazine N-Substituents : Acetyl or carbamate groups (e.g., ethyl carboxylate) modulate solubility and blood-brain barrier penetration .
- Data Analysis : Use SAR tables to correlate logP, polar surface area, and IC₅₀ values .
Q. What strategies resolve contradictions in solubility data across pharmacological assays?
- Problem : Discrepancies arise from solvent polarity (DMSO vs. aqueous buffers) and aggregation tendencies.
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
